Lanostane

説明

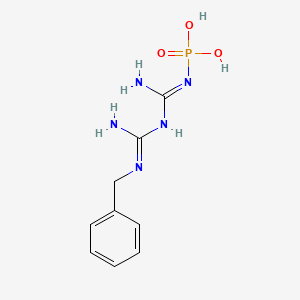

Lanostane is a tetracyclic triterpenoid derived from lanosterol . It has a molecular formula of C30H54 and an average mass of 414.750 Da . Lanostanes are known for their relevant biological and pharmacological properties, such as cytotoxicity, immunomodulation, and anti-inflammation .

Synthesis Analysis

Lanostane-type triterpenoids have been synthesized by modifying their molecular structures . For instance, 18 derivatives of pachymic acid, a well-known natural lanostane-type triterpenoid, were synthesized and evaluated for their anticancer activity . Another study reported the isolation of seven new 24-methyl-lanostane triterpenoids from the fruiting bodies of Fomes officinalis .

Molecular Structure Analysis

Lanostane has a tetracyclic skeleton with 30 carbons . The structure of lanostane triterpenoids was elucidated based on the analysis of spectroscopic data (HR-MS, 1D and 2D NMR, UV, IR) . Some lanostane triterpenoids possess an unusual C-23 spirostructure moiety .

Chemical Reactions Analysis

Lanostane triterpenoids have been found to exert anti-viral effects . They have also shown anti-inflammatory activities . The chemical reactions of lanostane triterpenoids are still under investigation .

Physical And Chemical Properties Analysis

Lanostane has a molecular formula of C30H54, an average mass of 414.750 Da, and a monoisotopic mass of 414.422546 Da . It has 4 of 8 defined stereocentres .

科学的研究の応用

Anti-Cancer Properties

Lanostane has shown promise in the field of cancer research. Studies have demonstrated its potential in inhibiting the proliferation and metastasis of breast cancer cells. The inhibitory effects were observed to be mediated through the Bax/Bcl-2 pathway, inducing apoptosis in cancer cells and inhibiting cell metastasis through Rho-associated kinases signaling pathways (Du et al., 2020). Similarly, another study highlighted the anti-cancer effects of lanostane triterpenoids isolated from Ganoderma luteomarginatum, which exhibited cytotoxic activities against various human cancer cell lines (Su et al., 2018). Furthermore, lanostane triterpenoids from cultures of basidiomycete Ganoderma sp. BCC 16642 showed antitubercular activities against Mycobacterium tuberculosis (Isaka et al., 2016).

Antimalarial and Antibacterial Effects

Lanostane compounds have been identified with significant antimalarial activity. For instance, ganoweberianones A and B, lanostane dimers from Ganoderma weberianum, demonstrated notable antimalarial activity against Plasmodium falciparum (Isaka et al., 2020). Additionally, a study on an endophytic fungus Diaporthe sp. LG23 highlighted the isolation of a new lanostanoid with pronounced antibacterial efficacy against various bacteria, including clinical isolates of Streptococcus pyogenes and Staphylococcus aureus (Li et al., 2015).

Metabolic and Neuroprotective Applications

Lanostane triterpenoids have also been linked to metabolic and neuroprotective applications. A study found that these compounds from the edible mushroom Wolfiporia cocos exhibited glucose-uptake stimulatory activity and insulin-sensitizing activity, suggesting potential for managing metabolic disorders (Chen et al., 2019). In the realm of neuroprotection, modified lanostane-type triterpenoids from Inonotus obliquus showed neuroprotective activity against oxidative damage in human neuroblastoma cells (Zou et al., 2020).

将来の方向性

特性

IUPAC Name |

(5S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-30(8)25-13-14-26-27(4,5)17-10-18-28(26,6)24(25)16-20-29(23,30)7/h21-26H,9-20H2,1-8H3/t22-,23-,24+,25-,26+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIOPEXWVBIZAV-ZKYCIREVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCCC4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanostane | |

CAS RN |

474-20-4 | |

| Record name | Lanostane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,14-Trimethylcholestane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4S,4'E,6R,10E,14E,16E,21R)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242350.png)

![N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide](/img/structure/B1242354.png)

![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B1242361.png)

![2-[[1-[[3-[2-aminopropanoyl(methyl)amino]-1-[[(Z)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1242363.png)